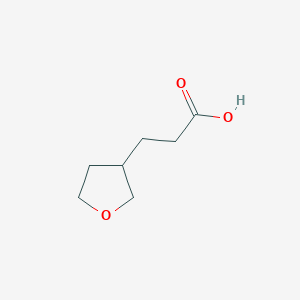
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide, also known as DMAPT, is a small molecule inhibitor that has been shown to have potential therapeutic properties in various diseases.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide can reduce inflammation and induce cell death in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have low toxicity and high selectivity for NF-κB inhibition. However, (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo models.
Zukünftige Richtungen
For (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide may also have potential applications in combination therapies with other drugs or immunotherapies.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of 2-bromo-1-(2-hydroxy-2-thiophen-2-yl)propan-1-one with dimethylamine, followed by the reaction with 2-bromo-1-(4-methoxyphenyl)but-2-ene-1-one. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(17,11-6-5-9-18-11)10-14-12(16)7-4-8-15(2)3/h4-7,9,17H,8,10H2,1-3H3,(H,14,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISIKYKVWRGGHC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CCN(C)C)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/CN(C)C)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)
![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)
![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2524994.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)